molecular formula C16H14N4O B2492118 N-(4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide CAS No. 321533-65-7

N-(4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide

Cat. No.: B2492118
CAS No.: 321533-65-7
M. Wt: 278.315
InChI Key: IEVSRXSQYJJTAY-UHFFFAOYSA-N
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Description

“N-(4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of carboxamides This compound features a pyridine ring substituted with a pyrazolyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the pyrazolyl group: This step may involve the reaction of the pyridine derivative with a pyrazole compound under specific conditions, such as the presence of a base or a catalyst.

    Attachment of the 4-methylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

    Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide
  • N-(4-methylphenyl)-5-(1H-pyrazol-1-yl)pyridine-3-carboxamide
  • N-(4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-4-carboxamide

Uniqueness

“N-(4-methylphenyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide” is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group and the pyrazolyl group can also impart distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(4-methylphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-12-3-6-14(7-4-12)19-16(21)13-5-8-15(17-11-13)20-10-2-9-18-20/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVSRXSQYJJTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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